molecular formula C19H19N5O2 B2799395 2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034524-01-9

2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Katalognummer: B2799395
CAS-Nummer: 2034524-01-9
Molekulargewicht: 349.394
InChI-Schlüssel: NMIRIFORQBCXPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide moiety linked to a pyridine-pyrrolidinone hybrid structure. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting neurological or oncological pathways .

Eigenschaften

IUPAC Name

2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-18(24-9-3-2-5-15(24)22-13)19(26)21-12-14-7-8-20-16(11-14)23-10-4-6-17(23)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIRIFORQBCXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives, which are frequently modified to optimize binding affinity, solubility, or metabolic stability. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Potential Target/Application
2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine Methyl (C2), carboxamide-linked pyridine-pyrrolidinone Kinase inhibition (hypothesized)
N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) Imidazo[1,2-a]pyrimidine Acrylamide linker, methoxy-morpholinophenyl group EGFR or BTK kinase inhibition
N-(2-(4-hydroxy-4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (III) Imidazo[1,2-a]pyridine Thiazolidinone ring, hydroxy-methoxyphenyl group Anti-inflammatory or antiviral
N-(2-(4-hydroxy-4-methoxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (IV) Imidazo[1,2-a]pyridine Thiazolidinone ring, tri-substituted phenyl group Enhanced metabolic stability

Key Observations :

Core Structure : While the target compound shares the imidazo[1,2-a]pyridine core with III and IV , compound 3f employs an imidazo[1,2-a]pyrimidine scaffold, which may confer distinct electronic properties and binding interactions.

Substituent Effects: The pyridine-pyrrolidinone group in the target compound likely enhances solubility compared to the thiazolidinone rings in III and IV .

Biological Relevance: Compounds III and IV emphasize phenyl-thiazolidinone modifications for anti-inflammatory applications, whereas the target compound’s pyrrolidinone-pyridine linkage aligns more closely with kinase inhibitor designs (e.g., ALK or JAK inhibitors).

Pharmacokinetic and Pharmacodynamic Insights

Available data on analogs suggest:

  • Solubility: The pyridine-pyrrolidinone group may improve aqueous solubility compared to thiazolidinone derivatives, as seen in compound III’s lower logP values .
  • Metabolic Stability : The absence of labile groups (e.g., acrylamide in 3f ) in the target compound could reduce off-target reactivity and enhance metabolic stability.

Q & A

Q. How can researchers optimize the synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with coupling imidazo[1,2-a]pyridine precursors with functionalized pyridine derivatives. Key steps include:
  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC for carboxamide linkage .
  • Heterocyclic ring construction : Employ one-pot reactions with catalysts (e.g., iodine) to form imidazo[1,2-a]pyridine cores .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization (e.g., from ethanol/water) improves yield and purity .
  • Yield optimization : Adjust reaction temperature (60–100°C) and stoichiometry (1.1–1.5 equiv of intermediates) to minimize side products .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C25H25N5O2: 428.2085) with <2 ppm error .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved biological activity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on interactions between the pyrrolidinone moiety and hydrophobic pockets .
  • QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with activity data to prioritize synthetic targets .
  • Reaction path simulation : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Dose-response validation : Replicate IC50/EC50 measurements using orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemical proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates .
  • Kinase profiling : Screen against panels of 100+ kinases to identify selective vs. polypharmacological effects .
  • Transcriptomics : Analyze RNA-seq data post-treatment to map pathway activation (e.g., apoptosis, autophagy) .

Data Analysis and Reporting

Q. What key parameters should be reported in structure-activity relationship (SAR) studies?

  • Methodological Answer : Tabulate data to include:
ParameterExample Metrics
Synthetic yield 45–70% (post-optimization)
Biological potency IC50 (nM) against primary vs. secondary targets
Solubility LogP (calculated: 2.8; experimental: 2.5±0.3)
Metabolic stability t1/2 in human liver microsomes (e.g., 120 min)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.